molecular formula C9H13NO B2911816 1-(Pyridin-2-yl)butan-1-ol CAS No. 18206-85-4

1-(Pyridin-2-yl)butan-1-ol

Cat. No.: B2911816
CAS No.: 18206-85-4
M. Wt: 151.209
InChI Key: MJHZYQACPXHORV-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)butan-1-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It features a pyridine ring attached to a butanol chain, making it a versatile compound in various chemical reactions and applications.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as pyridine derivatives, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(Pyridin-2-yl)butan-1-ol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

It is possible that it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it may interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with butylmagnesium bromide, followed by hydrolysis . Another method includes the reduction of 1-(pyridin-2-yl)butan-1-one using sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-yl)butan-1-ol is unique due to its specific combination of a pyridine ring and a butanol chain, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form coordination complexes with metal ions also sets it apart from other similar compounds .

Properties

IUPAC Name

1-pyridin-2-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7,9,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZYQACPXHORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromopyridine (1.1 g, 6.96 mmol, purchased from Sigma-Aldrich) in diethyl ether (8 mL) at −78° C. under N2 was added butyllithium (3.1 mL×2.5 M) over 10 min. The reaction solution was stirred at −78° C. for 1.0 hr. To the mixture was added butyraldehyde (0.602 g, 8.35 mmol, purchased from Sigma-Aldrich) dropwise over 10 min. After stirring at −78° C. for 15 min, the mixture was allowed to warm to rt and stirred at rt for 1.5 hr. The reaction mixture was poured into saturated aqueous NH4Cl solution (10 mL), diluted with water (15 mL), and extracted with EtOAc (20 mL×3). The organic layers were combined, washed with water, sat. aq. NaCl solution, and dried over MgSO4. After removal of organic solvents under reduced pressure, purification of the residue by flash chromatography on silica gel with 20-80% EtOAc/Hexanes provided the title compound as a white solid. Mass Spectrum (ESI) m/z=152.1 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.602 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

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